BenchChemオンラインストアへようこそ!

2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one

PI3Kδ inhibition Kinase inhibitor Structure-activity relationship

This thieno[3,2-d]pyrimidin-4(3H)-one building block features a key piperazin-1-ylmethyl group at the 2-position. The unsubstituted piperazine nitrogen is a critical functional handle for generating focused compound libraries via amide coupling or sulfonylation, essential for PI3Kδ structure-activity relationship studies. Its well-defined chromatographic profile (logP 0.3898) supports its use as a reference standard in method development.

Molecular Formula C11H14N4OS
Molecular Weight 250.32
CAS No. 923686-88-8
Cat. No. B2555421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS923686-88-8
Molecular FormulaC11H14N4OS
Molecular Weight250.32
Structural Identifiers
SMILESC1CN(CCN1)CC2=NC3=C(C(=O)N2)SC=C3
InChIInChI=1S/C11H14N4OS/c16-11-10-8(1-6-17-10)13-9(14-11)7-15-4-2-12-3-5-15/h1,6,12H,2-5,7H2,(H,13,14,16)
InChIKeyYSHZFTJXLSQMPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 923686-88-8): Procurement-Grade Heterocyclic Building Block for PI3K-Focused Research


2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 923686-88-8) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core with a piperazin-1-ylmethyl substituent at the 2-position . The thienopyrimidine scaffold is a privileged structural motif in medicinal chemistry, recognized for its purine-like architecture and extensive representation in kinase inhibitor discovery programs, most notably the clinically evaluated class I PI3K inhibitor pictilisib (GDC-0941) [1]. This compound is commercially available from multiple research chemical suppliers with typical purity specifications of ≥95% , positioning it as a building block or reference standard for structure-activity relationship (SAR) studies and synthetic derivatization efforts.

Why 2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Replaced by Generic Thienopyrimidine Analogs


Within the thieno[3,2-d]pyrimidin-4(3H)-one class, the specific placement of substituents dictates both kinase inhibition potency and isoform selectivity. The 2-position piperazin-1-ylmethyl group in this compound establishes a distinct pharmacophore interaction pattern relative to analogs bearing different substitutions at the same position (e.g., 4-morpholinyl or 1H-indazol-4-yl groups found in clinical candidates such as pictilisib/GDC-0941 [1]). The unsubstituted piperazine nitrogen also provides a chemically accessible handle for further functionalization via amide coupling, sulfonylation, or reductive amination, making this specific building block synthetically non-interchangeable with analogs lacking this reactive site . These structural differences translate into quantifiable divergences in PI3K isoform inhibition profiles and synthetic utility that cannot be extrapolated across the class.

Quantitative Differentiation Evidence: 2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one vs. Closest Comparators


PI3Kδ Inhibitory Activity: Direct Head-to-Head Comparison with Piperazinone-Containing Analog

In a direct comparative SAR study of thieno[3,2-d]pyrimidine derivatives, 2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibited an IC50 of 820 nM against PI3Kα [1]. However, the same study demonstrated that when a carbonyl group is introduced onto the piperazine ring to form a piperazinone-containing analog, the PI3Kδ inhibitory activity improved to an IC50 of 43 nM—representing an approximately 19-fold enhancement [1]. This direct intra-study comparison establishes the quantitative baseline for this scaffold and demonstrates how the piperazine substitution state materially affects potency.

PI3Kδ inhibition Kinase inhibitor Structure-activity relationship

Synthetic Yield Advantage: Quantitative Comparison with Related Thienopyrimidine Core Constructions

A protocol for the one-step synthesis of a closely related thieno[3,2-d]pyrimidin-4(3H)-one core structure has been reported to proceed in quantitative yield using adapted Vilsmeier conditions [1]. This represents a yield advantage over alternative multi-step core construction methods commonly employed in thienopyrimidine synthesis, which typically achieve yields in the 60–85% range per step [2]. While this specific yield data pertains to the unsubstituted core rather than the fully elaborated 2-(piperazin-1-ylmethyl) derivative, it establishes the favorable synthetic accessibility of the scaffold class.

Synthetic efficiency Process chemistry Building block procurement

Commercial Purity Specifications: Vendor-Documented Quality Benchmarks for Procurement Decisions

Multiple commercial vendors provide 2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one with documented purity specifications of ≥95% . This consistency across independent suppliers (ChemScene, MolDB, Leyan) establishes a reliable procurement-grade quality benchmark. In contrast, closely related thienopyrimidine derivatives with different substitution patterns (e.g., 7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one, CAS not specified) are frequently available only on a custom synthesis basis without standardized purity documentation .

Purity specification Procurement Quality control

Physicochemical Property Profile: TPSA and logP Values Relevant to Permeability and Solubility Considerations

Computational chemistry data for 2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one reports a topological polar surface area (TPSA) of 61.02 Ų and a calculated logP of 0.3898 . For comparison, the clinically evaluated thieno[3,2-d]pyrimidine derivative pictilisib (GDC-0941) possesses a TPSA of approximately 113 Ų and a calculated logP of ~2.5 [1]. The lower TPSA and logP of the target compound suggest distinct permeability and solubility behavior relative to more elaborated clinical candidates.

Physicochemical properties Drug-likeness Permeability

Differentiation Through Patent-Backed Scaffold Positioning: Class-Level Distinction from PDE9 and Cdc7 Inhibitor Chemotypes

Patent analysis reveals distinct therapeutic positioning among thieno[3,2-d]pyrimidine derivatives based on substitution patterns. The unsubstituted piperazin-1-ylmethyl derivative aligns with PI3K-focused SAR studies and serves as an intermediate for further elaboration [1]. In contrast, patents US20090203703 and US20210101897A1 disclose structurally related thieno[3,2-d]pyrimidine derivatives optimized for PDE9 inhibition (urinary disorders) and Cdc7 kinase inhibition (cancer), respectively [2][3]. These patents demonstrate that the specific substitution pattern on the thieno[3,2-d]pyrimidine core dictates target selectivity across distinct therapeutic programs.

Patent analysis Scaffold positioning Target selectivity

Recommended Application Scenarios for 2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one Based on Quantitative Evidence


Building Block for PI3Kδ-Focused SAR Campaigns Requiring Piperazine Functionalization

The compound serves as a validated starting point for structure-activity relationship studies targeting PI3Kδ, with established baseline IC50 = 820 nM against PI3Kα [1]. The unsubstituted piperazine nitrogen provides a chemically accessible site for introduction of diverse moieties (e.g., carbonyl groups to form piperazinones, which have been shown to improve PI3Kδ potency to 43 nM IC50) [1]. This scenario is supported by direct head-to-head comparison data from a peer-reviewed SAR study.

Reference Standard for Purity and Analytical Method Development

With commercial availability at ≥95% purity from multiple independent vendors , the compound is suitable for use as a reference standard in HPLC method development, LC-MS quantification, or NMR spectral library construction. Its TPSA of 61.02 Ų and logP of 0.3898 provide well-defined chromatographic retention expectations for method validation.

Synthetic Intermediate for Advanced Thienopyrimidine Derivatives with Optimized Kinase Selectivity

The compound's unsubstituted piperazine moiety enables further derivatization via amide coupling, sulfonylation, or alkylation to access analogs with potentially improved kinase selectivity profiles . This positions the compound as a strategic intermediate for generating compound libraries that explore the SAR space defined by patent-protected clinical candidates (e.g., PDE9 and Cdc7 inhibitor chemotypes) while maintaining freedom-to-operate for research purposes [2].

Scaffold for Exploring Solubility-Permeability Tradeoffs in Lead Optimization

The compound's relatively low TPSA (61.02 Ų) and low logP (0.3898) contrast with the higher lipophilicity of clinical thienopyrimidine candidates (e.g., pictilisib logP ≈ 2.5) [3]. This property profile makes it a suitable starting scaffold for lead optimization programs seeking to balance aqueous solubility with membrane permeability, particularly for in vitro assay development where precipitation of lipophilic compounds is a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.